Cas no 1106744-32-4 (3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium)
3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium Chemical and Physical Properties
Names and Identifiers
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- SR-01000078139-1
- 1106744-32-4
- CHEMBL1406717
- 1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
- 3-CARBAMOYL-1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM BROMIDE
- SR-01000078139
- HMS2882N13
- SMR000554961
- 3-(aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium
- F0311-0091
- 3-carbamoyl-1-(2-(3-nitrophenyl)-2-oxoethyl)pyridin-1-ium bromide
- MLS001194611
- AKOS026677698
- 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium
-
- Inchi: 1S/C14H11N3O4.BrH/c15-14(19)11-4-2-6-16(8-11)9-13(18)10-3-1-5-12(7-10)17(20)21;/h1-8H,9H2,(H-,15,19);1H
- InChI Key: SPKLLKOGYLLNND-UHFFFAOYSA-N
- SMILES: [Br-].O=C(C1C=CC=C(C=1)[N+](=O)[O-])C[N+]1C=CC=C(C(N)=O)C=1
Computed Properties
- Exact Mass: 365.00112g/mol
- Monoisotopic Mass: 365.00112g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 421
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0311-0091-2μmol |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0311-0091-5μmol |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0311-0091-1mg |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0311-0091-2mg |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0311-0091-3mg |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0311-0091-4mg |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0311-0091-5mg |
3-carbamoyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide |
1106744-32-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium
Introduction to Compound CAS No. 1106744-32-4: 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium
The compound with CAS No. 1106744-32-4, known as 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium, is a unique and structurally complex molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridinium derivatives, which are known for their diverse biological activities and potential therapeutic applications.
3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium is characterized by its distinctive functional groups, including an aminocarbonyl group, a nitrophenyl moiety, and a pyridinium ring. These structural features contribute to its unique chemical properties and biological activities. The presence of the nitro group in the phenyl ring imparts electron-withdrawing properties, which can influence the compound's reactivity and stability. The aminocarbonyl group, on the other hand, can participate in various chemical reactions and interactions, making this compound a valuable candidate for further study.
Recent research has focused on the potential therapeutic applications of 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium effectively inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are known to be dysregulated in various cancer types.
In addition to its anti-cancer properties, 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Pharmacology in 2020 demonstrated that this compound significantly reduced inflammation in a murine model of colitis. The anti-inflammatory activity was attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to modulate the activation of immune cells.
The pharmacokinetic properties of 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl)pyridinium have also been studied to assess its suitability for therapeutic use. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to optimize its formulation and delivery methods to enhance its efficacy and safety.
The synthesis of 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl)pyridinium involves several steps, including the preparation of the nitrophenyl derivative and the coupling with the pyridinium ring. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 3-nitrobenzaldehyde with an appropriate amine to form an intermediate imine, which is then condensed with a pyridine derivative to yield the final product. The choice of synthetic method can significantly impact the yield and purity of the final compound.
In conclusion, CAS No. 1106744-32-4, or 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl)pyridinium, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and optimize its use as a therapeutic agent.
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